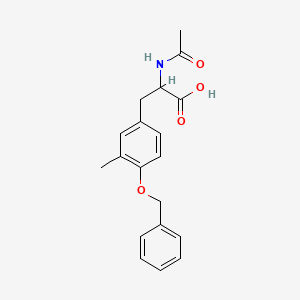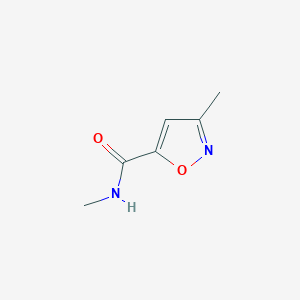
1-(2-Nitrophenyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-4-phenylpiperazine typically involves the reaction of 1-(2-nitrophenyl)piperazine with phenyl halides under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1-(2-nitrophenyl)piperazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(2-aminophenyl)-4-phenylpiperazine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can act as a scaffold, allowing the compound to bind to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)piperazine: Lacks the phenyl group, which may affect its binding affinity and reactivity.
4-Phenylpiperazine: Lacks the nitrophenyl group, which may reduce its potential for redox reactions.
1-(4-Nitrophenyl)-4-phenylpiperazine: Similar structure but with the nitrophenyl group in a different position, which may alter its chemical properties
Uniqueness
1-(2-Nitrophenyl)-4-phenylpiperazine is unique due to the presence of both nitrophenyl and phenyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-4-phenylpiperazine |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
OKBSVCSXDMYHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)



![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)

![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)



